2-Amino-3,3-dimethyl-1,1-diphenylbutan-1-ol
Description
2-Amino-3,3-dimethyl-1,1-diphenylbutan-1-ol (CAS RN: 144054-70-6) is a chiral amine with the molecular formula C₁₈H₂₃NO and a molecular weight of 269.39 g/mol . Its structure features a hydroxyl group at position 1, amino group at position 2, two methyl groups at position 3, and two phenyl rings at positions 1 and 1 (Figure 1). This compound is synthesized through multi-step reactions involving brominated benzaldehyde derivatives and ketones like dimedone, as described in acridinone-related syntheses .
It is widely utilized as a chiral intermediate in pharmaceuticals and functional materials due to its stereochemical rigidity and high enantiomeric purity (>98% HPLC) . Commercial suppliers like TCI America and CymitQuimica offer it for laboratory research, with prices ranging from €32.00/250 mg to €2,232.00/100 g .
Properties
IUPAC Name |
2-amino-3,3-dimethyl-1,1-diphenylbutan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO/c1-17(2,3)16(19)18(20,14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13,16,20H,19H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZIHDWNOPKIOCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(C1=CC=CC=C1)(C2=CC=CC=C2)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Step Synthesis via Organometallic Reagents and Chiral Amino Alcohols
A common approach to synthesizing 2-Amino-3,3-dimethyl-1,1-diphenylbutan-1-ol involves the following steps:
Formation of the key intermediate : Starting from appropriate ketones or aldehydes, organometallic reagents such as Grignard reagents are used to introduce the diphenyl and dimethyl substituents at the 1,1- and 3,3-positions respectively.
Introduction of the amino and hydroxyl groups : The amino and hydroxyl functionalities at the 2- and 1-positions are installed through stereoselective reduction or substitution reactions, often using chiral amino alcohols as precursors or catalysts.
Use of chiral borane complexes : Borane complexes, such as dimethylsulfide-borane or diethylaniline-borane, are employed for the enantioselective reduction of prochiral ketones to yield the chiral amino alcohol with high stereoselectivity.
Catalytic Asymmetric Reduction Using Diazaborolidine Catalysts
Research has demonstrated the use of chiral diazaborolidine catalysts derived from (S)-proline for the borane-mediated enantioselective reduction of prochiral ketones, which can be adapted for the synthesis of 2-Amino-3,3-dimethyl-1,1-diphenylbutan-1-ol:
The catalyst is prepared in situ at 75 °C in toluene under microwave irradiation (100 W, 15 minutes).
The catalytic system facilitates the reduction of ketones to chiral amino alcohols with high enantiomeric excess.
This method is advantageous for its operational simplicity, recyclability of the catalyst, and enhanced stereoselectivity.
Use of Lithium Methoxide and Lithium Hydroxide in Synthesis
Experimental data indicate the use of lithium methoxide and lithium hydroxide in n-heptane at elevated temperatures (100 °C) for 3 hours to facilitate reactions involving chiral amino alcohol intermediates related to 2-Amino-3,3-dimethyl-1,1-diphenylbutan-1-ol derivatives:
These conditions are relevant for the preparation of chiral amino alcohols and their derivatives, which are structurally related to the target compound.
Reflux with Sodium Sulfate in Ethanol for Ligand Synthesis
A general procedure for synthesizing ligands containing the 2-Amino-3,3-dimethylbutan-1-ol moiety involves:
Refluxing salicylaldehyde and sodium sulfate in ethanol with (S)-tert-leucinol or L-valinol for 16 hours.
Following reflux, the mixture is filtered, concentrated, and purified by column chromatography.
This method yields ligands such as (S)-2-(N-3,5-Diiodosalicylidene)-amino-3,3-dimethyl-1-butanol with good purity and yield (~79%).
Comparative Summary of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Organometallic Grignard and chiral amino alcohol route | Grignard reagents, chiral amino alcohols | High stereoselectivity, versatile | Multi-step, requires careful control |
| Borane-mediated asymmetric reduction with diazaborolidine catalysts | Borane complexes, microwave irradiation | High enantioselectivity, catalyst recyclability | Requires specialized catalysts and equipment |
| Lithium methoxide/hydroxide in n-heptane | Lithium methoxide or hydroxide, n-heptane, 100 °C | High yields, straightforward | Limited substrate scope |
| Reflux with sodium sulfate in ethanol | Salicylaldehyde, sodium sulfate, ethanol reflux | Good yield, suitable for ligand synthesis | Longer reaction times |
Research Findings and Notes
The compound’s chiral nature is exploited in asymmetric synthesis, particularly as a ligand or intermediate in pharmaceutical manufacturing.
The use of borane complexes for stereoselective reductions is well-documented, with several commercial sources of borane complexes available for such reactions.
Microwave-assisted synthesis methods provide enhanced reaction rates and selectivities, as shown in the preparation of chiral diamines and related amino alcohols.
Lithium methoxide and lithium hydroxide have been demonstrated to be effective bases in the synthesis of chiral amino alcohol derivatives, influencing yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3,3-dimethyl-1,1-diphenylbutan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Ketones and aldehydes.
Reduction: Amines and alcohols.
Substitution: Various substituted amines and derivatives.
Scientific Research Applications
(S)-(-)-2-Amino-3,3-dimethyl-1,1-diphenyl-1-butanol is a chiral compound with an amino group, two phenyl groups, and a tertiary alcohol in its structure. It is also referred to as a β-amino alcohol. The stereochemistry of the compound is indicated by the (S)-configuration, which refers to the specific spatial arrangement of its atoms.
General Information
(S)-(-)-2-Amino-3,3-dimethyl-1,1-diphenyl-1-butanol :
- Molecular Formula:
- Molecular Weight: 269.39 g/mol
- CAS Number: 144054-70-6
- Purity: >98.0% (HPLC)
- Specific Rotation: (C=0.4, EtOH)
- Solubility: Soluble in acetone
Hazard Statements
The compound is associated with the following hazards :
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H302: Harmful if swallowed .
- H312: Harmful in contact with skin .
Precautionary Statements
The following precautions should be taken when handling the compound :
- P264: Wash skin thoroughly after handling.
- P280: Wear protective gloves/ eye protection/ face protection.
- P302 + P352: IF ON SKIN: Wash with plenty of water.
- P337 + P313: If eye irritation persists: Get medical advice/ attention.
- P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
- P362 + P364: Take off contaminated clothing and wash it before reuse.
- P332 + P313: If skin irritation occurs: Get medical advice/ attention.
Preparation Methods
The synthesis of (S)-(-)-2-Amino-3,3-dimethyl-1,1-diphenyl-1-butanol typically involves these steps:
- Starting Materials: Selection of materials like benzophenone and isobutyraldehyde.
- Grignard Reaction: Reaction of a Grignard reagent, such as phenylmagnesium bromide, with benzophenone to form a tertiary alcohol intermediate.
- Reductive Amination: Reductive amination of the intermediate using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride to introduce the amino group.
- Chiral Resolution: Chiral resolution to obtain the (S)-enantiomer of the compound, using chiral chromatography or crystallization techniques.
Industrial production involves similar synthetic routes but on a larger scale, with optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Catalysts and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions
(S)-(-)-2-Amino-3,3-dimethyl-1,1-diphenyl-1-butanol can undergo several types of chemical reactions:
- Oxidation: The tertiary alcohol group can be oxidized to form a ketone using oxidizing agents like chromium trioxide or pyridinium chlorochromate (PCC). Common reagents and conditions include chromium trioxide in acetic acid or PCC in dichloromethane.
- Reduction: The compound can be reduced to form secondary amines or alcohols using reducing agents such as lithium aluminum hydride (). Common reagents and conditions include lithium aluminum hydride in ether or sodium borohydride in methanol.
- Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups. Alkyl halides or acyl chlorides in the presence of a base like triethylamine can be used.
Scientific Research Applications
(S)-(-)-2-Amino-3,3-dimethyl-1,1-diphenyl-1-butanol has diverse applications in scientific research:
- Chemistry: Used as a chiral building block in asymmetric synthesis and as a ligand in catalytic reactions. It can be used as an organocatalyst in enantioselective reactions . For example, it is used in highly enantioselective Diels–Alder reaction of 1,2-dihydropyridines with aldehydes . It can also be used as chiral 1,3,2-oxazaborolidines for enantioselective photochemical transformations .
- Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.
- Medicine: Explored for its pharmacological properties, including potential therapeutic effects in neurological disorders.
- Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals and as an intermediate in the production of active pharmaceutical ingredients (APIs). It is used as a catalyst in the synthesis of oseltamivir intermediates.
(S)-(-)-2-Amino-3,3-dimethyl-1,1-diphenyl-1-butanol exhibits antibacterial and antifungal properties.
- Antibacterial Activity: Effective against Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0048 |
| Escherichia coli | 0.0195 |
| Bacillus mycoides | 0.0098 |
- Antifungal Activity: Can inhibit the growth of fungi such as Candida albicans and Fusarium oxysporum, with MIC values ranging from 0.0048 to 0.039 mg/mL.
Mechanism of Action
The mechanism of action of 2-Amino-3,3-dimethyl-1,1-diphenylbutan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Research Findings
Steric and Electronic Effects
- Chiral Rigidity: The 3,3-dimethyl and 1,1-diphenyl groups in the target compound enhance steric hindrance, stabilizing its enantiomeric configuration. This contrasts with (S)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol, which shows reduced stereochemical control due to fewer methyl groups .
- Hydroxyl Group Impact: The hydroxyl group in the target compound increases polarity and hydrogen-bonding capacity, making it preferable for catalysis over the non-hydroxylated analogue (CAS 352535-91-2) .
Biological Activity
2-Amino-3,3-dimethyl-1,1-diphenylbutan-1-ol, also known as (S)-(-)-2-amino-3,3-dimethyl-1,1-diphenyl-1-butanol, is a chiral compound with significant biological activity. Its unique structure comprises an amino group, two phenyl groups, and a tertiary alcohol, which contribute to its diverse pharmacological properties.
Chemical Structure and Properties
- IUPAC Name : (S)-(-)-2-amino-3,3-dimethyl-1,1-diphenylbutan-1-ol
- Molecular Formula : C18H23NO
- Molecular Weight : 281.38 g/mol
- CAS Number : 144054-70-6
The compound's stereochemistry is crucial for its biological interactions and activities.
The mechanism of action of (S)-(-)-2-amino-3,3-dimethyl-1,1-diphenylbutan-1-ol involves its ability to interact with specific molecular targets such as enzymes and receptors. The compound can modulate the activity of these proteins by fitting into their active sites due to its chiral nature. This interaction can lead to the inhibition or activation of various biochemical pathways.
Pharmacological Properties
Research indicates that (S)-(-)-2-amino-3,3-dimethyl-1,1-diphenylbutan-1-ol exhibits several pharmacological effects:
- Neuroprotective Effects : The compound has been explored for its potential therapeutic effects in neurological disorders due to its ability to cross the blood-brain barrier .
- Antioxidant Activity : It has demonstrated antioxidant properties that may protect against cellular damage caused by oxidative stress .
- Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
Toxicology and Safety Profile
Toxicological studies have shown that (S)-(-)-2-amino-3,3-dimethyl-1,1-diphenylbutan-1-ol has a low acute toxicity profile. The LD50 values indicate that it is relatively safe for use in laboratory settings and potential therapeutic applications .
Case Studies
Several studies have investigated the biological activity of (S)-(-)-2-amino-3,3-dimethyl-1,1-diphenylbutan-1-ol:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated neuroprotective effects in animal models of neurodegeneration. |
| Study 2 | Showed significant antioxidant activity in vitro against reactive oxygen species. |
| Study 3 | Reported enzyme inhibition leading to altered metabolic profiles in treated subjects. |
These studies highlight the compound's potential in various therapeutic contexts.
Applications in Research and Industry
(S)-(-)-2-Amino-3,3-dimethyl-1,1-diphenylbutan-1-ol is utilized in several fields:
Q & A
Basic: What methodologies are recommended for characterizing the purity and stereochemical configuration of 2-Amino-3,3-dimethyl-1,1-diphenylbutan-1-ol?
Answer:
- Purity Analysis : High-Performance Liquid Chromatography (HPLC) is the primary method, with purity typically >98% as reported for enantiomerically enriched forms (e.g., (S)-(-)-isomer) .
- Structural Confirmation : Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray Diffraction (XRD) are essential for verifying molecular structure and stereochemistry. For example, enantiomers like (R)-(+)- and (S)-(-)-forms are distinguished using chiral derivatization agents in NMR .
- Stereochemical Assignment : Polarimetry or chiral HPLC columns can confirm enantiomeric excess (ee), critical for asymmetric synthesis applications .
Basic: What safety protocols and handling precautions are critical for this compound in laboratory settings?
Answer:
- Hazard Identification : Classified as a laboratory chemical (not for drug/household use). No specific toxicity data are available, but standard precautions for amines (e.g., respiratory protection, gloves) are advised .
- Storage : Store in a cool, dry place as a solid (white crystalline powder). Avoid exposure to moisture or oxidizing agents .
- Emergency Measures : Use fume hoods for synthesis steps involving volatile reagents. In case of skin contact, wash thoroughly with water .
Advanced: How can researchers achieve enantioselective synthesis of this compound, and what chiral catalysts or auxiliaries are effective?
Answer:
- Catalytic Asymmetric Methods : Use chiral ligands like BINAP with transition metals (e.g., Ru or Rh) for hydrogenation of prochiral ketone precursors. Evidence from structurally similar compounds (e.g., (S)-2-Amino-1,1-diphenylpropan-1-ol) suggests Sharpless epoxidation or Jacobsen hydrolysis as potential pathways .
- Chiral Resolution : Diastereomeric salt formation with tartaric acid derivatives can separate enantiomers, as reported for related amino alcohols .
Advanced: What role does this compound play in asymmetric catalysis or pharmaceutical intermediate synthesis?
Answer:
- Catalytic Applications : Its rigid, sterically hindered structure makes it a candidate for chiral ligands in transition-metal catalysis (e.g., asymmetric C–C bond formation) .
- Pharmaceutical Relevance : As a β-amino alcohol, it serves as a precursor for bioactive molecules. For example, analogous compounds are intermediates in serotonin-norepinephrine reuptake inhibitors (SNRIs) .
Advanced: How should researchers address contradictory purity data between suppliers (e.g., 95% vs. >98%)?
Answer:
- Cross-Validation : Combine HPLC with mass spectrometry (LC-MS) to detect low-level impurities. Repurification via recrystallization (e.g., using ethanol/water mixtures) may enhance purity .
- Supplier Transparency : Request batch-specific Certificates of Analysis (CoA) and validate results using in-house standards .
Advanced: What experimental strategies are recommended to study the compound’s stability under varying pH and temperature conditions?
Answer:
- Kinetic Studies : Conduct accelerated stability tests at elevated temperatures (40–60°C) and monitor degradation via HPLC.
- pH-Dependent Stability : Use buffered solutions (pH 1–13) to assess hydrolytic stability. For example, β-amino alcohols are prone to oxidation under acidic conditions, necessitating inert atmospheres during storage .
Advanced: How can computational modeling (e.g., DFT) predict the compound’s reactivity in novel reaction systems?
Answer:
- Density Functional Theory (DFT) : Model transition states for key reactions (e.g., nucleophilic additions) to predict regioselectivity. Compare computational results with experimental NMR coupling constants to validate stereochemical outcomes .
- Solvent Effects : Simulate solvation free energies to optimize reaction media for improved yields .
Advanced: What spectroscopic techniques best resolve overlapping signals in its NMR spectrum due to aromatic protons?
Answer:
- 2D NMR : Utilize COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) to assign aromatic proton environments. For example, NOESY can differentiate between ortho/meta substituents on phenyl rings .
- High-Field Instruments : Use ≥400 MHz NMR spectrometers to enhance resolution of complex splitting patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
